molecular formula C12H14N2O3 B13684720 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol

2-(3,4-Dimethoxyphenyl)imidazole-5-methanol

Cat. No.: B13684720
M. Wt: 234.25 g/mol
InChI Key: ZHFYUUBGZGDKSV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, which are efficient and cost-effective. For example, a copper-catalyzed multicomponent reaction can be used to synthesize trisubstituted imidazoles from readily available starting materials . This method offers excellent yields and short reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)imidazole-5-methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

    Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry

    Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the 3,4-dimethoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol is unique due to the presence of both the 3,4-dimethoxyphenyl group and the hydroxymethyl group on the imidazole ring

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O3/c1-16-10-4-3-8(5-11(10)17-2)12-13-6-9(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14)

InChI Key

ZHFYUUBGZGDKSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(N2)CO)OC

Origin of Product

United States

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